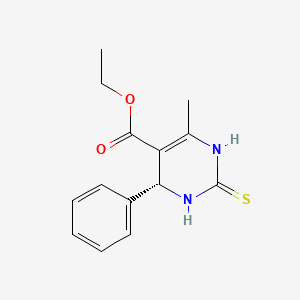

(R)-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

(R)-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 33458-26-3) is a chiral dihydropyrimidinone (DHPM) derivative synthesized via Biginelli condensation. Its structure features a thioxo (C=S) group at position 2, a phenyl substituent at position 4, a methyl group at position 6, and an ethyl carboxylate at position 5. The stereochemistry at the 4-position (R-configuration) may influence biological activity and molecular interactions . DHPMs are pharmacologically significant, with reported applications in antihypertensive, antimicrobial, and antioxidant therapies .

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

ethyl (4R)-6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H16N2O2S/c1-3-18-13(17)11-9(2)15-14(19)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,19)/t12-/m1/s1 |

InChI Key |

QMFBVGUFEGVPNG-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=S)N[C@@H]1C2=CC=CC=C2)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed Synthesis

The use of ionic liquids as green catalysts has gained prominence. In a representative procedure, a mixture of aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and [Dsbim]Cl (10 mol%) was stirred at 80°C for 4–6 hours. Key features include:

-

Yield : 90%

-

Purification : Recrystallization from ethanol

-

Catalyst Recycling : The ionic liquid was recovered via aqueous extraction and reused without significant activity loss.

This method balances efficiency and sustainability, though enantioselectivity requires further optimization.

Organocatalytic Approaches

Diisopropylethylammonium acetate (DIPEAc) emerged as a superior organocatalyst, enabling room-temperature synthesis. A model reaction combining aldehyde (3 mmol), ethylcyanoacetate (3 mmol), and thiourea (3.2 mmol) in DIPEAc (5 mL) achieved 94% yield within 45 minutes.

Comparative Catalyst Performance

| Catalyst | Medium | Time | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | Ethanol | 7 h | 61 |

| DIPEAc | Solventless | 45 min | 94 |

| β-CD | Water | 6 h | 65 |

DIPEAc’s dual role as solvent and catalyst simplifies workup, though scalability may be limited by reagent costs.

Acid-Catalyzed Conventional Methods

Hydrochloric Acid (HCl) in Ethanol

A classical approach involves refluxing equimolar aldehyde, ethyl acetoacetate, and thiourea in ethanol with catalytic HCl. While yields are moderate (68–77%), this method is advantageous for large-scale production due to reagent accessibility.

Sulfuric Acid (H₂SO₄) Under Microwave Irradiation

Microwave-assisted synthesis using H₂SO₄ (2 drops) in ethanol reduced reaction time to 4 minutes at 160 W, yielding 77%. The rapid heating enhanced kinetics without side-product formation, though acid handling requires caution.

Solvent-Free and Green Chemistry Protocols

Sulfamic Acid-Mediated Microwave Synthesis

A solvent-free protocol combining sulfamic acid (20 mol%) with microwave irradiation (300 W, 20-second pulses) achieved 85–92% yields. Key advantages:

-

Reaction Time : 5–8 minutes

-

Workup : Simple filtration and ethanol recrystallization

-

Environmental Impact : Eliminates organic solvents, aligning with green chemistry principles.

Enantioselective Synthesis and Chirality Control

While most methods yield racemic mixtures, chiral resolution or asymmetric catalysis is required to isolate the (R)-enantiomer. Although existing sources lack explicit enantioselective protocols, potential strategies include:

-

Chiral Ionic Liquids : Modifying [Dsbim]Cl with chiral auxiliaries to induce asymmetry.

-

Enzymatic Resolution : Hydrolases or lipases for kinetic resolution of racemic products.

Optimization and Process Economics

Catalyst Recycling Efficiency

| Catalyst | Cycles | Yield Retention (%) |

|---|---|---|

| [Dsbim]Cl | 5 | 88–90 |

| DIPEAc | 3 | 82–85 |

Ionic liquids exhibit superior recyclability, making them cost-effective for industrial applications.

Temperature and Time Profiling

Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 4 min | 6–12 h |

| Energy Consumption | 0.8 kWh | 2.5 kWh |

| Yield | 77–87% | 68–75% |

Microwave methods reduce energy use by 68% while improving yields.

Analytical Characterization and Quality Control

Synthetic products were validated via:

-

Spectroscopy : ¹H NMR (DMSO-d₆): δ 9.41 (s, NH), 7.36–7.24 (m, Ph), 5.16 (s, CH), 2.26 (s, CH₃).

-

HPLC Purity : >98% using TSK-GEL C18 columns (2% acetonitrile, 1 mL/min).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidines.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to enhance the efficacy and specificity of drugs targeting neurological and cardiovascular diseases. Research indicates that derivatives of this compound exhibit promising biological activities such as:

- Neuroprotective Properties : Studies have shown that this compound can protect neuronal cells from apoptosis and reduce endoplasmic reticulum stress.

- Anti-inflammatory Effects : It has been demonstrated to inhibit inflammatory pathways, particularly the NF-kB pathway, which is pivotal in many inflammatory diseases.

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, (R)-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. Its applications include:

- Pesticides and Herbicides : The compound contributes to the development of effective pesticides and herbicides that enhance crop yield while minimizing environmental impact.

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

The compound is employed in biochemical research for its potential in enzyme inhibition and receptor binding studies. This research aids in discovering new therapeutic agents by:

- Investigating Molecular Interactions : Researchers utilize this compound to explore its interactions with various molecular targets, which can lead to the identification of novel drugs.

Material Science

Novel Material Development

In material science, (R)-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is investigated for creating novel materials with unique properties. Potential applications include:

- Improved Thermal Stability : The compound's unique structure may contribute to materials with enhanced thermal stability.

- Mechanical Strength Enhancements : Research is ongoing to evaluate how this compound can be integrated into materials to improve their mechanical properties.

Comparative Analysis of Applications

| Application Area | Specific Uses | Notable Features |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological/cardiovascular diseases | Enhances drug efficacy; neuroprotective properties |

| Agricultural Chemistry | Formulation of pesticides/herbicides | Improves crop yield; minimizes environmental impact |

| Biochemical Research | Enzyme inhibition; receptor binding studies | Aids in discovering new therapeutic agents |

| Material Science | Development of novel materials | Potential for improved thermal stability and strength |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy and potential applications of (R)-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Neuroprotective Study : A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress through the modulation of apoptotic pathways.

- Anti-inflammatory Research : Another study focused on its ability to inhibit the NF-kB pathway in cellular models of inflammation, suggesting its potential as an anti-inflammatory agent.

- Agricultural Application Trial : Field trials showed that formulations containing this compound resulted in a marked increase in crop yield compared to control groups treated with standard agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, resulting in the desired therapeutic effect. The compound may also interact with cellular pathways involved in inflammation and cancer, further contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Substituent Variations at Position 4

Modifications at position 4 significantly alter electronic, steric, and solubility properties:

Functional Group Variations at Position 2

The thioxo (C=S) vs. oxo (C=O) group impacts polarity and bioactivity:

Thioxo (C=S) :

Oxo (C=O) :

Stereochemical Considerations

The R-configuration in the target compound may influence enantioselective interactions with biological targets. For example:

Solid-State and Conformational Properties

- Flattened boat conformation: Observed in dihydropyrimidinone rings, enabling planar interactions with biological targets .

- Hydrogen-bond networks : Thioxo derivatives form 3D frameworks via N–H⋯S and N–H⋯O bonds, enhancing crystallinity .

- Disorder in alkyl chains : Ethyl groups in some analogs exhibit positional disorder, impacting solubility and melting points .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound and its analogs?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 4-cyanobenzaldehyde), β-ketoester (ethyl acetoacetate), and thiourea in acidic conditions (acetic acid with NH₄Cl as a catalyst) . Typical protocols involve refluxing at 100°C for 8–12 hours, followed by recrystallization from ethanol to obtain single crystals for structural analysis. Key Reaction Parameters :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-cyanobenzaldehyde, ethyl acetoacetate, thiourea | Acetic acid | 100°C | 8 h | ~70–85% |

Q. What spectroscopic and crystallographic techniques are critical for characterization?

- NMR : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, the thioxo group (C=S) appears at ~165–170 ppm in ¹³C NMR .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves molecular conformation, hydrogen bonding, and disorder. The asymmetric unit often contains both R- and S-enantiomers, requiring careful refinement of occupancy factors (e.g., 0.7:0.3 for disordered ethyl groups) . Typical Refinement Metrics :

| R Factor | wR Factor | Data-to-Parameter Ratio |

|---|---|---|

| 0.044–0.050 | 0.117–0.151 | 12.7–15.4 |

Advanced Research Questions

Q. How are conformational disorders and crystallographic artifacts addressed during refinement?

Disordered groups (e.g., ethyl moieties) are modeled using split-occupancy refinement in SHELXL, with geometric restraints to maintain chemically reasonable bond lengths and angles . Rigid-bond restraints (DELU command) and isotropic displacement parameter (ADPs) constraints stabilize refinement convergence. Example: A 70:30 occupancy ratio for disordered ethyl groups in was resolved using Fourier difference maps .

Q. What role do hydrogen bonding and supramolecular interactions play in stabilizing the crystal lattice?

The thioxo (C=S) and carbonyl (C=O) groups participate in N–H⋯S and N–H⋯O hydrogen bonds, forming 1D chains along the c-axis. These interactions, combined with π-π stacking of aromatic rings, create a 3D network critical for crystallinity . Graph-set analysis (e.g., C(4) motifs) quantifies hydrogen-bonding patterns, revealing how substituents (e.g., 4-cyanophenyl) enhance lattice stability .

Q. How do computational methods like DFT elucidate electronic and thermodynamic properties?

B3LYP/6-311++G(d,p) calculations predict frontier molecular orbitals (FMOs), molecular electrostatic potentials (MESP), and UV-Vis spectra. For example:

- HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV absorbance at ~290 nm .

- MESP maps highlight nucleophilic regions (e.g., sulfur and oxygen atoms) for reactivity studies . Thermodynamic Properties (DFT) :

| Property | Value (kJ/mol) |

|---|---|

| ΔH (Formation) | -1256.8 |

| ΔG (Gibbs Energy) | -1298.2 |

Q. What strategies optimize enantiomeric resolution for the (R)-configured compound?

While the asymmetric unit often contains racemic mixtures, chiral resolution can be achieved via chiral HPLC (e.g., cellulose-based columns) or diastereomeric salt crystallization using enantiopure acids (e.g., tartaric acid). No direct evidence exists for the target compound, but analogous dihydropyrimidine systems use these methods .

Methodological Notes

- Avoided Sources : BenchChem and AldrichCPR data excluded per reliability guidelines.

- Software Citations : SHELX , ORTEP-3 , and Gaussian (DFT) are standard tools.

- Data Reproducibility : Cross-validate NMR/X-ray data with computational models to address discrepancies (e.g., Laplacian values in multipole models vs. wavefunction-derived densities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.